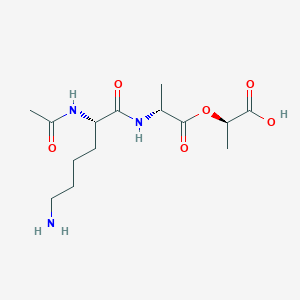
Carumonam (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carumonam (disodium) is a monobactam antibiotic known for its resistance to beta-lactamases, enzymes produced by bacteria that can break down beta-lactam antibiotics . This resistance makes Carumonam effective against a variety of gram-negative bacteria, including those that are resistant to other antibiotics . It is primarily used in the treatment of infections caused by gram-negative bacteria.
準備方法
The synthesis of Carumonam (disodium) involves several steps. One of the synthetic routes starts with L-threonic acid, which is converted to L-N-benzyloxycarbonyl-4-hydroxyallothreoninamide. This intermediate is then transformed into (3S,4S)-cis-3-amino-4-carbamoyloxymethyl-2-azetidinone-1-sulfonic acid. The final step involves the condensation of this azetidinone with an activated aminothiazole portion, followed by deprotection to yield the monocyclic beta-lactam. Dissolution of the beta-lactam in aqueous sodium acetate results in the disodium salt, Carumonam .
化学反応の分析
Carumonam (disodium) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of functional groups.
Oxidation and Reduction:
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Carumonam (disodium) has several scientific research applications:
作用機序
Carumonam (disodium) exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs). These proteins are essential for the synthesis of the bacterial cell wall, specifically in the final stages of assembling the peptidoglycan layer. By inhibiting PBPs, Carumonam disrupts cell wall synthesis, leading to bacterial cell death .
類似化合物との比較
Carumonam (disodium) is unique among monobactam antibiotics due to its high resistance to beta-lactamases. Similar compounds include:
Aztreonam: Another monobactam antibiotic with similar resistance to beta-lactamases but with a different spectrum of activity.
Cefepime: A fourth-generation cephalosporin that also targets gram-negative bacteria but has a broader spectrum of activity.
Carumonam’s uniqueness lies in its specific resistance to beta-lactamases and its effectiveness against gram-negative bacteria, making it a valuable tool in the treatment of resistant infections.
特性
分子式 |
C12H12N6Na2O10S2 |
|---|---|
分子量 |
510.4 g/mol |
IUPAC名 |
disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate |
InChI |
InChI=1S/C12H14N6O10S2.2Na/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26;;/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26);;/q;2*+1/p-2/b17-7-;;/t5-,8+;;/m1../s1 |
InChIキー |
BGGXRVPCJUKHTQ-AHCAJXDVSA-L |
異性体SMILES |
C1=C(N=C(S1)N)/C(=N/OCC(=O)[O-])/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+] |
正規SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)[O-])C(=O)NC2C(N(C2=O)S(=O)(=O)[O-])COC(=O)N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)

![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
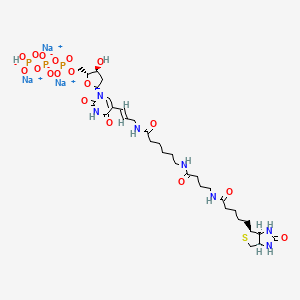
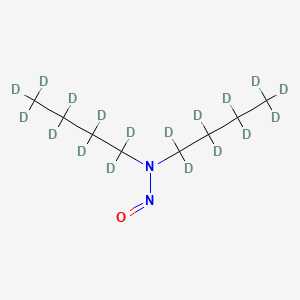
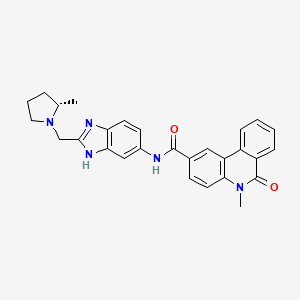
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)
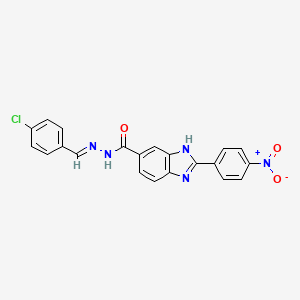

![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)
![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)
